4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine
Description
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-20-14-6-13(17-9-18-14)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALKFVSBQCSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(C2)OC3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is widely employed to construct ether linkages between alcohols and amines. For this intermediate:
-
Reactants : 3-Bromopyridin-4-ol and 3-hydroxypyrrolidine.
-
Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), in tetrahydrofuran (THF) at 0–25°C.
-
Yield : 70–85% (estimated based on analogous reactions in search results).
Mechanism :
-
Activation of the alcohol (3-bromopyridin-4-ol) by DIAD and PPh₃.
-
Nucleophilic attack by the pyrrolidine hydroxyl group, forming the ether bond.
Alternative SN2 Displacement
If 3-bromopyridin-4-ol is converted to a mesylate or tosylate:
-
Reactants : 3-Bromopyridin-4-ol mesylate and pyrrolidine.
-
Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
-
Yield : 60–75% (inferring from similar SN2 reactions in search result).
Functionalization of the Pyrimidine Core
Preparation of 6-Methoxy-4-chloropyrimidine
4,6-Dichloropyrimidine is selectively methoxylated at the 6-position:
-
Reactants : 4,6-Dichloropyrimidine and sodium methoxide (NaOMe).
-
Yield : >90% (based on analogous esterification in search result).
Key Consideration : Excess NaOMe ensures monofunctionalization, avoiding bis-methoxylation.
Coupling of Pyrrolidine and Pyrimidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
Reactants :
-
6-Methoxy-4-chloropyrimidine
-
3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine
Conditions :
-
Base: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)
-
Solvent: DMF or dimethyl sulfoxide (DMSO)
Yield : 65–80% (extrapolated from search result, where similar amines achieved 75–100% coupling efficiency).
Mechanism :
-
Deprotonation of pyrrolidine’s secondary amine by a strong base.
-
Attack on the electron-deficient C4 position of the pyrimidine.
Buchwald-Hartwig Amination
For enhanced regioselectivity and milder conditions:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
-
Base : Cesium carbonate (Cs₂CO₃).
-
Yield : 70–85% (inferred from patent examples in search result).
Optimization and Challenges
Protecting Group Strategies
Purification Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (search result).
-
SCX-2 Cartridges : For isolating amine intermediates (search result).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Mitsunobu + SNAr | DIAD, PPh₃, THF; NaH, DMF | 70–80% | High regioselectivity |
| SN2 + Buchwald-Hartwig | K₂CO₃, DMF; Pd(OAc)₂, Xantphos | 65–75% | Mild conditions, scalable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.
Major Products Formed
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of azide or other substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the study of cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural Analogues from CAS Database
identifies three compounds with notable similarity scores:
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1289388-29-9; Similarity: 0.86): This analogue replaces the pyrrolidine ring with a piperidine (six-membered) ring and substitutes the 6-methoxy group with ethoxy. The piperidine ring’s conformational flexibility may alter binding affinity in target proteins compared to the rigid pyrrolidine system in the target compound .
- 2,4-Diamino-6-methoxypyrimidine (CAS 186435-66-5; Similarity: 0.60): This simpler derivative lacks the pyrrolidine-pyridine substituent, instead featuring amino groups at positions 2 and 4. The amino groups enhance hydrogen-bonding capacity, making this compound more polar and likely less bioavailable than the target compound. Its reduced complexity may limit therapeutic utility but highlights the importance of bulky substituents in modulating activity .
Functional Analogues from Literature
- Pyrimidin-2,4-dione Derivatives (): Compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione feature benzyl-protected hydroxyl groups and a pyrimidin-dione core.
Complex Pyrimidine-Terpene Hybrid () :
The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile integrates a pyrimidine-thioether-terpene system. Though unrelated in substitution pattern, its design highlights the utility of pyrimidine as a scaffold for conjugating diverse pharmacophores—a principle relevant to the target compound’s bromopyridine-pyrrolidine appendage .
Implications of Structural Variations
Key structural differences influence physicochemical and pharmacological properties:
| Feature | Target Compound | Closest Analogue (CAS 1289388-29-9) | Impact |
|---|---|---|---|
| Heterocyclic Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) | Alters conformational flexibility and binding pocket compatibility. |
| 6-Position Substituent | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Ethoxy increases steric bulk, potentially reducing diffusion rates. |
| Halogen Presence | Bromine on pyridine | Absent | Bromine enables halogen bonding; critical for target engagement. |
| Polarity | Moderate (methoxy, pyrrolidine) | Higher (piperidine-methanol) | Reduced logP for the analogue may limit blood-brain barrier penetration. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
